The chemical structure of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is represented by the molecular formula and has a CAS number of 121216-42-0. It is recognized for its relevance in medicinal chemistry and biological research due to its potential pharmacological activities. The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem .
The synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves several key steps:
The synthesis typically requires controlled temperatures and pressures to optimize yields and purity. Reaction times can vary depending on the specific methods employed but generally range from several hours to a few days.
The molecular structure of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine features:
The stereochemistry is crucial as it determines the compound's interaction with biological systems; thus, only the (S)-enantiomer is typically studied for pharmacological effects .
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can participate in several chemical reactions:
These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing derivatives with varied properties .
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exhibits potential pharmacological activities that may include:
The exact mechanism involves binding to specific receptors or enzymes which modulate cellular signaling pathways .
Property | Value |
---|---|
Molecular Weight | 177.24 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 312.3 ± 31 °C |
Melting Point | 59 - 63 °C |
Flash Point | 145.8 ± 18.4 °C |
LogP | 2.79 |
Solubility | Soluble in organic solvents |
These properties indicate that (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is stable under standard conditions but requires careful handling due to its reactivity profile .
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has potential applications in:
The tetralin scaffold (1,2,3,4-tetrahydronaphthalene) is a privileged structure in medicinal chemistry due to its conformational semi-rigidity and aromatic character. This bicyclic framework constrains rotational freedom while maintaining planarity of the aromatic ring, enabling optimal interactions with biological targets. The chiral center at C2 of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine introduces three-dimensionality critical for receptor recognition, as the spatial orientation of substituents determines binding efficacy and selectivity [2] [6].
Recent studies demonstrate that minor stereochemical variations dramatically alter pharmacological profiles. In orexin receptor agonists, the (S)-enantiomer of 1-amino-tetralin derivatives exhibits >460-fold selectivity for OX2R (EC₅₀ = 2.69 nM), while the (R)-enantiomer functions as a dual agonist (OX1R EC₅₀ = 13.5 nM; OX2R EC₅₀ = 0.579 nM) [2]. This stereodivergence arises from differential side-chain orientation: the upward-facing amide group in the (S)-configuration favors OX2R, whereas the downward orientation in the (R)-form permits dual-receptor activation. Such exquisite stereochemical control is unprecedented in orexin pharmacology [2].
Table 1: Stereochemical Influence on Receptor Selectivity of Tetralin Derivatives
Enantiomer | OX1R EC₅₀ (nM) | OX2R EC₅₀ (nM) | Selectivity Ratio (OX1R/OX2R) | Configuration |
---|---|---|---|---|
(S)-(-)-6 | 1240 | 2.69 | 461 | S-configuration |
(R)-(+)-6 | 13.5 | 0.579 | 23.3 | R-configuration |
The tetralin core also mimics endogenous neurotransmitters. Its dopamine-like architecture enables engagement with aminergic receptors, as evidenced by rotigotine—a tetralin-based non-ergolinic dopamine agonist used in Parkinson’s disease [6]. The partially saturated naphthalene ring provides optimal lipophilicity (calculated LogP ≈ 2.0) for blood-brain barrier penetration, while the amine functionality facilitates protonation at physiological pH, enhancing target engagement [5] [6].
The 7-methoxy group in (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine serves as a versatile pharmacophore modulator with three primary functions: electronic perturbation, steric steering, and metabolic stabilization. Positioned at the para location relative to the aliphatic amine, this substituent exerts strong electron-donating effects (+M effect), elevating the electron density of the aromatic system. This electronic redistribution enhances π-stacking interactions with receptor binding pockets, particularly in G protein-coupled receptors (GPCRs) [5] [6].
Position-specific effects are profound: 7-methoxy substitution preserves orexin receptor affinity, whereas 5- or 6-methoxy analogs show diminished activity. In dopaminergic ligands, 7-methoxy tetralins retain D2/D3 receptor binding, but 5-substitution shifts selectivity toward serotonergic targets [6]. This regioselectivity arises from spatial constraints in the orthosteric binding sites—the 7-position aligns with hydrophobic subpockets in both orexin and dopamine receptors [2] [6].
Table 2: Impact of Methoxy Position on Biological Activity
Substitution Position | Orexin Receptor EC₅₀ | Dopamine Receptor Binding | Primary Receptor Target |
---|---|---|---|
5-methoxy | >1000 nM | Low affinity | Serotonin receptors |
6-methoxy | 250 nM | Moderate affinity | Mixed targets |
7-methoxy | 2.69 nM | High affinity | OX2R / D2-like receptors |
Methoxy groups also confer metabolic advantages. Compared to hydroxylated analogs, the methyl ether resists glucuronidation and sulfation, extending plasma half-life. Molecular modeling reveals that the 7-methoxy group stabilizes a bioactive conformation through intramolecular non-bonding interactions with the C2-amine proton, reducing rotational entropy and enhancing binding kinetics [5] [6]. In asymmetric syntheses, resolution of 7-methoxy derivatives is facilitated by hydrogen-bond-directed crystallization, yielding enantiopure (>98% ee) material essential for pharmacological studies [3] [8].
The recognition of molecular chirality in pharmacology began with Pasteur’s 1848 separation of tartaric acid enantiomers, but its therapeutic implications remained unexplored until the 20th century [7]. The Easson-Stedman model (1933) first rationalized enantioselectivity in drug action, proposing that three-point attachment distinguishes enantiomer-receptor interactions—a principle vividly exemplified by chiral tetralins [7].
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine emerged from systematic exploration of aminotetralin pharmacophores in the 1980s–1990s. Early synthetic routes relied on classical resolution: racemic 7-methoxy-2-aminotetralin (CAS 3880-78-2) was treated with (R)-O-acetylmandeloyl chloride to form diastereomeric salts separable by crystallization [6] [8]. Modern asymmetric synthesis employs catalytic hydrogenation (20% Pd(OH)₂/C) of tetralone precursors followed by enzymatic resolution, achieving >99% enantiomeric excess [8]. The compound’s first chiral salt (CAS 121251-88-5) was commercialized in 1992 as (S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (R)-2-hydroxy-2-phenylacetate [3].
Table 3: Key Milestones in Chiral Tetralin Development
Year | Development | Significance |
---|---|---|
1848 | Pasteur’s separation of tartaric acid enantiomers | Foundation of molecular chirality concept |
1933 | Easson-Stedman three-point attachment model | Theoretical framework for enantioselective drug action |
1980s | Synthesis of racemic 7-methoxy-2-aminotetralin (CAS 3880-78-2) | Enabled pharmacological screening of aminotetralins |
1992 | Commercialization of chiral salt (CAS 121251-88-5) | Provided enantiopure material for targeted studies |
2022 | Discovery of orexin receptor selectivity switching by tetralin chirality [2] | Demonstrated >460-fold selectivity modulation via single stereocenter inversion |
The 2022 discovery of chirality-dependent orexin receptor selectivity marked a paradigm shift. Unlike earlier aminotetralins (e.g., 5,6-ADTN, rotigotine) where enantiomers showed quantitative differences in potency, (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine derivatives exhibit qualitative differences in receptor subtype engagement—a phenomenon termed "receptor switching" [2]. This unique property has accelerated research into tetralin-based neurotherapeutics, particularly for narcolepsy (OX2R-selective agonists) and addiction (OX1R antagonists) [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8